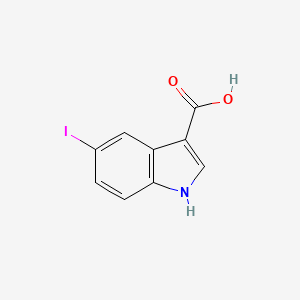

5-Iodo-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality 5-Iodo-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHAYYZMAAKVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Dynamics and Solvent Selection for 5-Iodo-1H-indole-3-carboxylic Acid in Organic Media: A Comprehensive Guide

Executive Summary

5-Iodo-1H-indole-3-carboxylic acid (CAS 1190847-04-1) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical drug development and materials science. The C5-iodine atom serves as a privileged electrophilic handle for palladium-catalyzed cross-coupling reactions[1], while the indole-3-carboxylic acid core provides critical hydrogen-bonding motifs for target engagement[2]. However, the convergence of a lipophilic halogen, a rigid planar aromatic system, and a polar carboxylic acid creates complex solubility behaviors.

This technical guide dissects the physicochemical causality behind the solubility of 5-Iodo-1H-indole-3-carboxylic acid in organic solvents, provides a self-validating protocol for thermodynamic solubility determination, and outlines strategic solvent selection for downstream applications.

Physicochemical Architecture & Solubility Causality

Solubility is fundamentally a thermodynamic competition between the energy required to disrupt the solid-state crystal lattice and the stabilization energy provided by solvent-solute interactions. For 5-Iodo-1H-indole-3-carboxylic acid, three distinct structural features dictate its solvation mechanics:

-

The C3 Carboxylic Acid (H-Bonding & Dimerization): The carboxylic acid group acts as both a strong hydrogen bond donor and acceptor. In non-polar or moderately polar aprotic solvents (e.g., Dichloromethane, Hexane), carboxylic acids spontaneously form highly stable hydrogen-bonded dimers. Solvents that cannot outcompete this dimerization energy will yield exceptionally poor solubility.

-

The Indole N-H (Secondary Donor): The planar 10

-electron aromatic system features an N-H group that acts as a weak acid and a secondary hydrogen bond donor[2]. Solvents with high hydrogen-bond basicity (e.g., DMSO, DMF) are required to fully solvate this moiety. -

The C5 Iodine (Lipophilicity & Polarizability): The introduction of the heavy iodine atom significantly increases the molecular weight (287.05 g/mol ) and lipophilicity (XLogP3 ~ 2.6)[3]. While it decreases solubility in highly polar protic solvents (like water) compared to the non-iodinated parent compound, iodine's large, polarizable electron cloud interacts favorably with solvents possessing high dielectric constants or aromaticity via dispersion forces.

Table 1: Key Physicochemical Properties

| Property | Value | Mechanistic Implication for Solvation |

| Molecular Weight | 287.05 g/mol | High MW increases the lattice energy, generally reducing solubility across all solvents. |

| XLogP3 | 2.6[3] | Indicates moderate-to-high lipophilicity; favors organic solvents over aqueous media. |

| H-Bond Donors | 2 (N-H, O-H)[3] | Requires solvents with strong H-bond acceptor capacity (e.g., S=O, C=O, or ether oxygens). |

| H-Bond Acceptors | 2 (C=O, -OH)[3] | Can interact with protic solvents (Alcohols), though lipophilic bulk limits capacity. |

| pKa (Predicted) | ~3.9[4] | Can be deprotonated by organic bases (e.g., DIPEA) to form highly soluble organic salts. |

Empirical Solubility Matrix in Organic Solvents

Based on the physicochemical profile and empirical data from the parent compound (Indole-3-carboxylic acid)[5], the solubility of the 5-iodo derivative in organic solvents can be categorized by solvent class.

Table 2: Expected Solubility Profile in Standard Organic Solvents

| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility | Solvation Rationale |

| Polar Aprotic | DMSO | 46.7 | High (>30 mg/mL) | The S=O bond acts as a powerful H-bond acceptor, entirely disrupting COOH dimers. High |

| Polar Aprotic | DMF | 36.7 | High (>30 mg/mL) | Similar to DMSO; excellent solvation of the planar aromatic system and disruption of lattice H-bonds[5]. |

| Polar Protic | Ethanol / Methanol | 24.5 / 32.7 | Moderate (1-10 mg/mL) | Protic H-bonding competes with the crystal lattice, but the lipophilic iodine bulk limits maximum capacity[5]. |

| Medium Polar | Ethyl Acetate / THF | 6.0 / 7.5 | Moderate | Good H-bond acceptors for the indole N-H and carboxylic O-H; favors the lipophilic core[6]. |

| Non-Polar Halogenated | Dichloromethane | 8.9 | Low (<1 mg/mL) | Cannot effectively disrupt carboxylic acid dimers; relies purely on weak dispersion forces[6]. |

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 5-Iodo-1H-indole-3-carboxylic acid for critical assays, kinetic solubility (solvent shifting) is insufficient due to the risk of supersaturation. The following Shake-Flask Method is designed as a self-validating system to ensure true thermodynamic equilibrium is reached without solid-state alteration.

Rationale & Causality:

-

Why Centrifugation over Filtration? Lipophilic compounds (LogP > 2.5) frequently adsorb onto the polymer matrices of syringe filters (e.g., PTFE or Nylon), leading to artificially low solubility readings. High-speed centrifugation eliminates this variable.

-

Why the 24h/48h Delta Check? Dissolution is a kinetic process. Measuring at two time points ensures the system has plateaued (thermodynamic equilibrium) rather than just slowing down.

-

Why PXRD on the Pellet? Solvents like DMSO or Methanol can form co-crystals or solvates with the API, changing the crystal lattice energy and altering the "true" solubility of the original polymorph.

Step-by-Step Methodology:

-

Preparation: Add 50 mg of 5-Iodo-1H-indole-3-carboxylic acid to a 2 mL amber microcentrifuge tube (amber prevents light-induced oxidation of the indole core[2]).

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO or EtOAc). Ensure a visible excess of solid remains; if all solid dissolves, add more API until a suspension is maintained.

-

Isothermal Equilibration: Place the tubes in a thermoshaker at 25.0 ± 0.1 °C, shaking at 800 RPM.

-

Validation Check 1 (Equilibrium): At

hours, extract a 50 µL aliquot. At -

Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (

~ 213 nm or 281 nm)[5].-

Self-Validation: Compare the 24h and 48h concentrations. If the difference (

) is < 5%, thermodynamic equilibrium is confirmed.

-

-

Validation Check 2 (Solid-State Integrity): Decant the remaining solvent from the 48h tube, gently dry the residual solid pellet under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD) to confirm the absence of solvate formation.

Fig 1. Self-validating thermodynamic solubility workflow ensuring equilibrium and solid-state stability.

Strategic Solvent Selection for Downstream Applications

The choice of solvent must be reverse-engineered from the ultimate application of the compound.

Chemical Synthesis (Cross-Coupling)

The C5-iodo substituent is an excellent electrophilic partner for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions[1].

-

Optimal Solvents: DMF or THF.

-

Causality: Both solvents provide high solubility for the starting material, are aprotic (preventing unwanted protonation of organometallic intermediates), and coordinate well with transition metal catalysts. If base is required (e.g.,

), the addition of water to THF (e.g., 4:1 THF:H2O) will dissolve the inorganic base while the deprotonated indole-3-carboxylate remains highly soluble in the mixed system.

In Vitro Biological Assays

For screening against targets, compounds are typically dosed from concentrated organic stocks.

-

Optimal Solvent: DMSO.

-

Causality: DMSO allows for the creation of highly concentrated stock solutions (up to 30-50 mM)[5]. However, when diluting this stock into aqueous assay buffers (e.g., PBS), the highly lipophilic C5-iodine creates a severe risk of "crashing out" (precipitation).

-

Mitigation: To prevent false negatives in bioassays caused by precipitation, the final DMSO concentration in the aqueous buffer must be kept

, and the solution should be monitored via nephelometry (light scattering) to ensure the compound remains in solution.

Fig 2. Decision matrix for solvent selection based on downstream application requirements.

References

-

AA Blocks. 1190847-04-1 | MFCD15474905 | 5-Iodo-1H-indole-3-carboxylic acid Technical Information. Available at: [Link]

-

MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

-

BioCrick. 1H-Indole-3-carboxylic acid | CAS:771-50-6 Solubility Data. Available at: [Link]

Sources

- 1. 4-Fluoro-5-iodoindole-3-carbaldehyde | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. aablocks.com [aablocks.com]

- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 1H-Indole-3-carboxylic acid | CAS:771-50-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

5-Iodo-1H-indole-3-carboxylic Acid: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications

Executive Summary

5-Iodo-1H-indole-3-carboxylic acid is a highly specialized, privileged heterocyclic building block utilized extensively in advanced medicinal chemistry and drug discovery. Characterized by its dual functionalization—a bulky, lipophilic iodine atom at the C5 position and a reactive carboxylic acid at the C3 position—this compound serves as a critical intermediate. It is primarily deployed in the synthesis of novel bis-indolic derivatives to combat multidrug-resistant bacterial strains and in the development of selective bispyridyl carboxamides targeting central nervous system (CNS) and metabolic pathways.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its mechanistic role in modern pharmacology.

Physicochemical Profiling & Structural Causality

The pharmacological utility of 5-Iodo-1H-indole-3-carboxylic acid is directly dictated by its structural parameters. The indole core mimics endogenous signaling molecules (e.g., serotonin), allowing it to naturally intercalate into the hydrophobic pockets of various receptors and transporter proteins.

The addition of the C5-iodine atom significantly increases the molecule's lipophilicity, yielding an 1[1]. This enhanced lipophilicity is mechanistically crucial for penetrating the thick peptidoglycan layers of Gram-positive bacteria and crossing the blood-brain barrier (BBB) in CNS applications. Furthermore, the C3-carboxylic acid acts as a versatile synthetic handle for amidation while serving as a critical hydrogen bond donor/acceptor in pharmacophore models.

Quantitative Data Summary

| Property | Value | Structural/Functional Implication |

| Chemical Name | 5-Iodo-1H-indole-3-carboxylic acid | Core scaffold for targeted drug synthesis. |

| CAS Number | 2[2] | Unique identifier for regulatory tracking. |

| Molecular Formula | C9H6INO2[1] | Defines atomic composition and stoichiometry. |

| Molecular Weight | 1[1] | Optimal size for fragment-based drug design. |

| MDL Number | MFCD15474905[1] | Database cross-referencing identifier. |

| SMILES | IC=1C=C2C(=CNC2=CC1)C(=O)O[1] | Computational modeling input string. |

| XLogP3 | 2.6[1] | Indicates high membrane permeability. |

Chemical Synthesis & Validation Workflow

Direct carboxylation of the electron-rich indole ring with CO₂ is thermodynamically unfavorable and often leads to poor yields or unselective substitution. To bypass this, a highly efficient two-step sequence is employed: regioselective acylation followed by a haloform-type cleavage[3].

Fig 1: Step-by-step synthetic workflow of 5-Iodo-1H-indole-3-carboxylic acid.

Step-by-Step Methodology: Synthesis of 5-Iodo-1H-indole-3-carboxylic acid

Phase 1: Regioselective Acylation

-

Causality: The C3 position of the indole ring possesses the highest HOMO coefficient, making it the primary site for electrophilic attack. Trifluoroacetic anhydride (TFAA) is selected because it generates a highly reactive electrophile capable of overcoming the deactivating electronic pull of the C5-iodine atom.

-

Procedure:

-

Dissolve 5-iodoindole in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Cool the solution to 0°C to control the exothermic reaction and prevent polymerization.

-

Dropwise add 1.1 equivalents of TFAA. Stir for 1 hour at room temperature[3].

-

-

Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material spot and the emergence of a lower-Rf spot confirms the formation of the intermediate,4[4].

Phase 2: Haloform-Type Cleavage

-

Causality: The strongly electron-withdrawing trifluoromethyl group activates the adjacent carbonyl carbon. Upon introduction of a strong base (NaOH), hydroxide nucleophilically attacks the carbonyl, leading to the expulsion of the stable trifluoromethyl anion (which protonates to fluoroform gas) and leaving behind the carboxylate salt.

-

Procedure:

-

Suspend the intermediate in a 20% aqueous NaOH solution.

-

Reflux the mixture for 4 hours until the solution becomes homogenous.

-

Cool to 0°C and slowly acidify with 2M HCl to pH 2 to precipitate the free carboxylic acid.

-

Filter, wash with cold water, and dry under vacuum.

-

-

Self-Validation (QC): Conduct ¹H-NMR spectroscopy. The structural integrity is confirmed by the disappearance of the C3-proton singlet (~7.2 ppm) and the appearance of a broad, highly deshielded carboxylic acid -OH peak (>12.0 ppm). LC-MS should confirm the target mass of 287.05 m/z.

Pharmacological Application I: Reversing Antimicrobial Resistance

A major challenge in modern infectious disease management is the overexpression of the NorA efflux pump in Staphylococcus aureus, which actively expels fluoroquinolone antibiotics (like ciprofloxacin) from the bacterial cytosol, leading to multidrug resistance[4]. Bis-indolic compounds derived from 5-iodo-1H-indole-3-carboxylic acid have been identified as potent 5[5].

Fig 2: Mechanism of NorA efflux pump inhibition by 5-iodo-indole derivatives.

Step-by-Step Methodology: Minimum Bactericidal Concentration (MBC) Assay

To validate the efficacy of these derivatives, a macro-method MBC assay is utilized to quantify the restoration of antibiotic lethality[6].

-

Causality: Determining the Minimum Inhibitory Concentration (MIC) only proves growth stasis. The MBC assay is required to prove actual bacterial cell death, confirming that the intracellular accumulation of the antibiotic has reached lethal thresholds due to complete NorA pump blockade.

-

Procedure:

-

Inoculum Standardization: Prepare a primary bacterial inoculum of NorA-overexpressing S. aureus in Mueller Hinton broth, standardized to exactly

CFU/mL[6]. Causality: Strict standardization ensures reproducible drug-to-target stoichiometry. -

Serial Dilution: In sterile test tubes, add the 5-iodo-indole derivative at twofold serial concentrations (ranging from 0.25 to 64 mg/L) alongside a fixed, sub-lethal concentration of ciprofloxacin[6].

-

Incubation: Incubate the tubes at 37°C for 18–24 hours.

-

Plating: Identify the lowest concentration tube showing no visible turbidity. Plate 100 µL from this clear tube onto drug-free agar plates and incubate for an additional 24 hours.

-

-

Self-Validation (QC): The assay is self-validating through the plating step. If colonies form on the agar, the effect was merely bacteriostatic (growth paused). If no colonies form (a 99.9% kill rate), the effect is definitively bactericidal, proving successful NorA inhibition and restored ciprofloxacin lethality.

Pharmacological Application II: Neuro-Metabolic Regulation

Beyond antimicrobials, 5-iodo-1H-indole-3-carboxylic acid is a critical precursor for synthesizing7[7]. These compounds act as highly selective agonists for the 5-HT2c receptor , a G-protein coupled receptor (GPCR) expressed in the hypothalamus.

Activation of the 5-HT2c receptor is clinically validated to suppress appetite (treating obesity) and regulate CNS disorders such as depression and anxiety[8]. The bulky bispyridyl carboxamide group, combined with the C5-iodine, forces the molecule into a specific conformational pose that selectively activates 5-HT2c over the closely related 5-HT2a/2b receptors, thereby minimizing adverse cardiovascular effects[7].

Fig 3: 5-HT2c receptor activation pathway by 5-iodo-indole derivatives.

References

-

AA Blocks: 1190847-04-1 | MFCD15474905 | 5-Iodo-1H-indole-3-carboxylic acid URL: [Link]

- Google Patents (WO2011089201A1 / US20120184592A1)

- Google Patents (WO2009125923A2)

- Google Patents (US20120184592A1)

- Google Patents (US20120184592A1)

- Google Patents (US20120184592A1):Determination of the Minimum Bactericidal Concentration (MBC)

- Google Patents (WO2009125923A2)

Sources

- 1. aablocks.com [aablocks.com]

- 2. 5-Iodo-1H-indole-3-carboxylic acid | 1190847-04-1 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2009125923A2 - Novel indol carboxylic acid bispyridyl carboxamide derivatives, pharmaceutically acceptable salt thereof, preparation method and composition containing the same as an active ingredient - Google Patents [patents.google.com]

- 8. WO2009125923A2 - Novel indol carboxylic acid bispyridyl carboxamide derivatives, pharmaceutically acceptable salt thereof, preparation method and composition containing the same as an active ingredient - Google Patents [patents.google.com]

The Strategic Role of 5-Iodoindole Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The indole nucleus, widely recognized as a "privileged scaffold," is a cornerstone of rational drug design due to its ability to mimic endogenous biological signaling molecules (e.g., serotonin, tryptophan). Within the broad library of substituted indoles, 5-iodoindole (CAS 16066-91-4) has emerged as an exceptionally versatile building block [1]. The strategic placement of an iodine atom at the C-5 position offers dual advantages: it acts as a superior handle for transition metal-catalyzed cross-couplings due to optimal bond dissociation energies, and it significantly enhances target-binding affinity via halogen bonding and optimized lipophilicity in pharmacological applications [2].

This technical guide dissects the mechanistic causality behind the efficacy of 5-iodoindole, synthesizes recent quantitative data on its biological profiles, and provides authoritative, self-validating synthetic protocols for its integration into novel drug pipelines.

Mechanistic Pharmacology: The C-5 Iodine Advantage

The substitution of an indole core with an iodine atom fundamentally alters its stereoelectronic profile. The high polarizability and large atomic radius of iodine create a pronounced

Anti-Infective and Nematocidal Pathways

Recent in vivo studies have demonstrated that 5-iodoindole possesses potent broad-spectrum activity against persistent bacterial biofilms, fungal pathogens, and parasitic nematodes[1, 2, 3].

-

Bacterial Biofilm Eradication: 5-Iodoindole disrupts quorum sensing in Pseudomonas aeruginosa and Escherichia coli. By interfering with intercellular signaling, the scaffold prevents the architectural maturation of biofilms and eradicates persister cells that typically survive standard antibiotic treatments [1, 3].

-

Antifungal Efficacy: Against azole-resistant Candida albicans, the iodo-substitution increases intracellular reactive oxygen species (ROS) generation and inhibits the yeast-to-hyphae morphological transition [3].

-

Mitochondrial Complex II Inhibition in Nematodes: In parasitic models such as Caenorhabditis elegans, 5-aryl-1H-indoles derived from 5-iodoindole act as metabolic disruptors. They severely reduce chitinase activity (a critical enzyme for nematode hatching and vitality) and inhibit mitochondrial complex II, leading to targeted apoptosis [2].

Fig 1. Mechanistic signaling and inhibition pathways mediated by the 5-iodoindole scaffold.

Quantitative Biological Efficacy

The insertion of iodine dramatically shifts the minimum inhibitory concentrations (MIC) compared to an unsubstituted backbone. Table 1 summarizes these quantitative differences.

Table 1: Antimicrobial & Nematocidal Efficacy of Indole Scaffolds

| Compound | Biological Target | Activity Metric | Primary Mechanism of Action |

| Indole (Unsubstituted) | Candida albicans (DAY185) | MIC = 750 μg/mL | Baseline reversible enzyme binding |

| 5-Iodoindole | Candida albicans (DAY185) | MIC = 75 μg/mL | ROS generation / Halogen bonding |

| 5-Iodoindole | Pseudomonas aeruginosa | Biofilm Eradication | Signaling/Quorum sensing interference |

| 5-Aryl-1H-indoles | Caenorhabditis elegans | Chitinase Drop | Mitochondrial Complex II inhibition |

Synthetic Versatility: Why the C-I Bond Matters

In synthetic medicinal chemistry, 5-iodoindole is vastly superior to its bromo- or chloro-analogs for complex late-stage functionalization. The Carbon-Iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~339 kJ/mol). This thermodynamic reality means that the oxidative addition step in Palladium(0) or Copper(I) catalytic cycles occurs much faster and under milder thermal conditions. Consequently, medicinal chemists can avoid harsh reaction conditions that might lead to the decomposition or unwanted polymerization of the electron-rich pyrrole ring [6].

Protocol 1: Copper-Catalyzed Synthesis of 5-Iodoindole (Halogen Exchange)

When high-purity 5-iodoindole is not commercially viable, it can be synthesized via a highly efficient Buchwald-type copper-catalyzed halogen exchange from 5-bromoindole [4].

Scientific Causality: The use of an aliphatic diamine ligand (N,N'-dimethyl-1,2-cyclohexanediamine) stabilizes the Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II), thus driving the equilibrium toward the iodinated product through a massive excess of NaI.

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube, add CuI (5.0 mol%), 5-bromoindole (1.00 mmol), and NaI (2.00 mmol).

-

Atmospheric Control (Critical Check): Evacuate the vessel and backfill with high-purity argon. Repeat this cycle three times. Validation: The presence of oxygen will aggressively oxidize the Cu(I) catalyst, stalling the reaction.

-

Ligand Addition: Under strict argon flow, inject N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) and anhydrous dioxane (1.0 mL).

-

Reaction: Seal the tube with a PTFE valve and stir in a pre-heated oil bath at 110 °C for 22–24 hours.

-

Workup & Validation: Cool to room temperature, quench with 30% aqueous ammonia (5 mL) to complex the copper residues, and extract with dichloromethane (3 x 15 mL).

-

Purification: Dry organic phases over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate 5-iodoindole.

Protocol 2: Sonogashira Cross-Coupling for Derivatization

The synthesis of 5-ethynyl-1H-indole from 5-iodoindole via Sonogashira coupling is a fundamental process in creating alkyne-linked biological probes or nucleoside analogs [5, 6].

Scientific Causality: The C-I bond’s high reactivity allows the Pd-catalyzed oxidative addition to occur at room temperature or mild heat. Copper(I) iodide acts as a co-catalyst to form a copper acetylide intermediate, which transmetalates the alkyne to the palladium complex. Triethylamine acts as both the base (to sequester the generated HI) and a transient ligand.

Step-by-Step Methodology:

-

Reagent Loading: To a thoroughly dried Schlenk flask under an inert nitrogen atmosphere, add 5-iodoindole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

-

Degassing (Critical Check): Add anhydrous, carefully degassed THF or DMF. Validation: Palladium(0) intermediates are hypersensitive to dissolved

; failure to sparge the solvent with inert gas will result in homo-coupling of the alkyne (Glaser coupling) instead of the desired cross-coupling. -

Substrate & Base Addition: Add terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv.) and triethylamine (3.0 equiv.).

-

Monitoring: Stir at room temperature (or up to 50 °C if sluggish). Monitor continuously via LC-MS. Self-Validating Check: The disappearance of the

243 peak (5-iodoindole) and the emergence of the coupled product mass validates successful transmetalation and reductive elimination. -

Isolation: Filter through a Celite pad to remove precipitated amine hydroiodide salts and metal black, followed by chromatographic purification.

Fig 2. Optimized Sonogashira cross-coupling workflow for 5-iodoindole derivatization.

Conclusion

The 5-iodoindole scaffold transcends its status as a simple heterocyclic building block. Through the precision lens of molecular electronics, the C-5 iodine substitution acts as a powerful lever for both synthetic derivatization and biological target engagement. Whether utilized as an electrophilic hub for complex C-C bond formation in pipeline synthesis or as a functional warhead disrupting microbial biofilms and parasitic metabolic pathways, 5-iodoindole remains indispensable to modern drug discovery. By adhering to stringently degassed, self-validating catalytic protocols, research teams can leverage this scaffold to push the boundaries of current medicinal chemistry.

References

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance MDPI Molecules 1

-

Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles ACS Publications 2

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species National Institutes of Health (NIH) 3

-

5-IODOINDOLE | 16066-91-4 Synthesis Procedures ChemicalBook 4

-

Optimization of Catalyst Selection for Heterocycle Synthesis Benchchem Technical Support 5

-

Evaluation of the Base-Pairing Properties of 5-(5-Indolylethynyl) and 5-(5-Indolyl) University of Southern Denmark (SDU) 6

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]

Introduction: The Critical Role of pKa in Drug Discovery

An In-Depth Technical Guide to the pKa of 5-Iodo-1H-indole-3-carboxylic acid

5-Iodo-1H-indole-3-carboxylic acid is a member of the indole family, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. The ionization state of a molecule, governed by its pKa value, is a fundamental physicochemical property that dictates its behavior in biological systems. For researchers and drug development professionals, a thorough understanding of the pKa of a lead compound like 5-Iodo-1H-indole-3-carboxylic acid is paramount. This parameter influences crucial pharmacokinetic and pharmacodynamic properties, including solubility, permeability, protein binding, and ultimately, therapeutic efficacy. This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and computational prediction of the pKa of 5-Iodo-1H-indole-3-carboxylic acid.

Theoretical Principles Governing Acidity

The acidity of 5-Iodo-1H-indole-3-carboxylic acid is primarily determined by the ionization of the carboxylic acid group (-COOH). The pKa value is a measure of the tendency of this group to donate a proton. Several structural features of the molecule influence this acidity. The indole N-H proton is significantly less acidic, with a pKa around 17, and does not contribute to the acidic character in physiological pH ranges[1].

The key acidic proton is that of the carboxylic acid. For the parent compound, indole-3-carboxylic acid, a predicted pKa value is approximately 3.90 ± 0.10[2]. The introduction of an iodine atom at the 5-position of the indole ring is expected to modulate this value. The electron-withdrawing inductive effect of the halogen will likely increase the acidity (lower the pKa) of the carboxylic acid.

Structural Influences on Acidity

The acidity of 5-Iodo-1H-indole-3-carboxylic acid is a result of the interplay of electronic effects from its constituent parts.

Caption: Electronic effects influencing the pKa of 5-Iodo-1H-indole-3-carboxylic acid.

Experimental Determination of pKa

For molecules with poor water solubility, such as many indole derivatives, potentiometric titration in a co-solvent system is a robust method for experimental pKa determination.[3][4]

Potentiometric Titration Protocol

This protocol outlines the determination of the pKa of 5-Iodo-1H-indole-3-carboxylic acid using a co-solvent system.

1. Preparation of Solutions:

-

Analyte Solution: Prepare a 1 mM solution of 5-Iodo-1H-indole-3-carboxylic acid in a suitable co-solvent mixture, such as an MDM-water mixture (Methanol:Dioxane:Acetonitrile in equal volumes, mixed with water) to ensure solubility.[3][4]

-

Titrants: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Ionic Strength Adjustment: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[5][6]

2. Instrument Calibration:

-

Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[5][6]

3. Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the KCl solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]

-

Make the initial solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[5][6]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.[6]

4. Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. At this point, pH = pKa.[5]

Experimental Workflow for pKa Determination

Caption: In silico workflow for pKa prediction.

Discussion and Expected Values

| Compound | pKa Value | Method |

| Indole-3-carboxylic acid | ~3.90 ± 0.10 | Predicted [2] |

| Benzoic Acid | 4.20 | Experimental |

| 4-Iodobenzoic Acid | 4.06 | Experimental |

The presence of the iodine atom at the 5-position of the indole ring is expected to have an electron-withdrawing inductive effect. This effect will stabilize the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value compared to the parent indole-3-carboxylic acid. Given the effect of iodine on benzoic acid, a pKa value for 5-Iodo-1H-indole-3-carboxylic acid in the range of 3.6 to 3.8 would be a reasonable starting hypothesis for experimental verification.

Conclusion

The pKa of 5-Iodo-1H-indole-3-carboxylic acid is a critical parameter for its development as a potential therapeutic agent. This guide has detailed the theoretical factors influencing its acidity, provided a robust experimental protocol for its determination using potentiometric titration in a co-solvent system, and outlined a common computational workflow for its prediction. By integrating these approaches, researchers can gain a comprehensive understanding of the ionization behavior of this and related compounds, facilitating the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances - Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods. Available at: [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai. Available at: [Link]

-

Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

-

indole acidity. Available at: [Link]

-

Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Available at: [Link]

-

UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions. Available at: [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Available at: [Link]

-

Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed. Available at: [Link]

-

Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights - PubMed. Available at: [Link]

-

Regiodivergent N1- and C3- Carboxylation of Indoles - ChemRxiv. Available at: [Link]

-

(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. Available at: [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - ResearchGate. Available at: [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. Available at: [Link]

Sources

- 1. indole acidity [quimicaorganica.org]

- 2. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Thermodynamic Stability and Synthetic Dynamics of 5-Iodoindole Carboxylic Acid Derivatives

Executive Summary

5-Iodoindole carboxylic acid derivatives are highly valued synthons in medicinal chemistry, serving as critical precursors for high-affinity receptor antagonists, antimicrobial agents, and radioligands. The strategic placement of a carboxylic acid group and a heavy iodine atom on the indole core creates a unique thermodynamic system. This whitepaper provides an in-depth analysis of the enthalpic stabilization, electronic distribution, and kinetic control required to synthesize and manipulate these compounds. By bridging theoretical thermodynamics with field-proven bench protocols, this guide serves as a comprehensive resource for drug development professionals.

Thermodynamic Foundations of Indole Carboxylates

Enthalpic Stabilization

The thermodynamic stability of indole derivatives is heavily influenced by the position and nature of their substituents. The introduction of a carboxyl group into the indole ring results in significant enthalpic stabilization due to extended π-conjugation between the pyrrole sub-ring and the carbonyl group. Calorimetric and computational studies at the G3(MP2) composite level reveal that the standard molar enthalpy of formation (

Electronic Impact of the 5-Iodo Substituent

The addition of an iodine atom at the C5 position introduces competing electronic effects. Iodine is a large, polarizable atom that exerts a strong inductive electron-withdrawing effect (-I) while providing minimal resonance donation (+R) due to poor orbital overlap with the aromatic carbon. Density Functional Theory (DFT) calculations utilizing the B3LYP functional demonstrate that 5-iodoindole derivatives maintain excellent thermal stability (resisting degradation up to 200°C) [[2]](). The iodine atom alters the HOMO-LUMO energy gap, enhancing the molecule's capacity for charge transfer and making it an ideal candidate for both photocatalysis and targeted protein binding via halogen bonding.

Logical relationship of structural components contributing to thermodynamic stability.

Quantitative Thermodynamic Data Summary

To facilitate comparison, the thermodynamic parameters of key indole carboxylic acid derivatives are summarized below. The data highlights the baseline stability of the indole-carboxylate core before halogenation.

| Compound | Phase | Standard Molar Enthalpy of Formation ( | Computational / Experimental Method |

| Indole-2-carboxylic acid | Gas | -223.6 ± 0.8 kJ/mol | G3(MP2) / Combustion Calorimetry 3 |

| Indole-3-carboxylic acid | Gas | -227.1 ± 1.1 kJ/mol | G3(MP2) / Sublimation Calorimetry 1 |

| 1-Methylindole-2-carboxylic acid | Gas | -223.7 ± 0.8 kJ/mol | G3(MP2) Composite Level 3 |

| 5-Iodoindole | Solid | N/A (Stable up to 200°C) | B3LYP/DGDZVP (DFT) 2 |

Experimental Workflows & Kinetic Control

Regioselective Synthesis of 5-Iodoindole-2-Carboxylic Acid

Causality & Logic: Direct electrophilic halogenation of indole-2-carboxylic acid fails to yield the 5-iodo derivative cleanly. The C3 position is the most nucleophilic site due to the enamine-like character of the pyrrole ring, meaning direct iodination will preferentially attack C3. To bypass this thermodynamic preference, a kinetic control strategy is employed: exhaustive iodination to the 3,5-diiodo intermediate, followed by selective reduction. The C3-iodine bond is more electronically labile and sterically hindered; thus, zinc dust in an acidic medium selectively cleaves the C3-I bond while preserving the C5-I bond [[4]]().

Protocol 1: Step-by-Step Methodology

-

Esterification: Convert indole-2-carboxylic acid to its ethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux.

-

Exhaustive Iodination: Treat the ethyl ester with iodine (

) to yield the 3,5-diiodoindole ethyl ester intermediate. -

Selective Reduction: Suspend the crude 3,5-diiodo intermediate in concentrated HCl. Add Zinc (Zn) dust portion-wise at room temperature. The acidic environment facilitates the protonation of the C3 position, driving the reductive cleavage of the C3-iodine bond.

-

Hydrolysis: Perform an extractive work-up, followed by basic hydrolysis of the ethyl ester using aqueous KOH in ethanol. Acidify to precipitate the final product.

Self-Validating Checkpoint: ¹H-NMR analysis must confirm the disappearance of the C3-proton in Step 2, and its subsequent reappearance in Step 3 as a distinct signal, confirming the selective reduction.

Workflow for the regioselective synthesis of 5-iodoindole-2-carboxylic acid.

Decarboxylation Dynamics

Causality & Logic: The C2-carboxylate is in direct conjugation with the indole nitrogen's lone pair, creating a deep thermodynamic sink that makes spontaneous decarboxylation nearly impossible at standard temperatures. To overcome the high activation energy (

Protocol 2: Step-by-Step Methodology

-

Salt Preparation: Dissolve 5-iodoindole-2-carboxylic acid and sodium carbonate in water. Add an aqueous solution of cupric sulfate pentahydrate to precipitate the blue cupric salt of the acid. Wash and dry thoroughly in a vacuum desiccator.

-

Catalytic Mixture: Mix the free 5-iodoindole-2-carboxylic acid with a catalytic amount of its copper salt (approx. 4 mol%) in synthetic quinoline.

-

Thermal Extrusion: Heat the mixture under an inert atmosphere until continuous

evolution is observed.

Self-Validating Checkpoint: The cessation of

Pharmacological Thermodynamics

In the realm of drug design, the 5-iodoindole moiety is frequently utilized to synthesize high-affinity, enantioselective D3 dopamine receptor antagonists 4. The thermodynamics of receptor binding are profoundly shifted by the iodine substituent. The large van der Waals radius of iodine displaces highly ordered water molecules from the hydrophobic pockets of the receptor, resulting in a massive entropic gain (

References

- Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives | The Journal of Physical Chemistry A - ACS Public

- Energetic Effect of the Carboxylic Acid Functional Group in Indole Deriv

- A DFT study of polymerization mechanisms of indole | Request PDF - ResearchGate.

- N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC. nih.gov.

- THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS - Canadian Science Publishing. cdnsciencepub.com.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Supramolecular Architecture of 5-Iodoindole-3-Carboxylic Acid: An In-Depth Guide to Hydrogen and Halogen Bonding Patterns

Executive Summary

For researchers in crystal engineering and structure-based drug design, 5-iodoindole-3-carboxylic acid represents a highly versatile bifunctional building block. It features a triad of distinct intermolecular interaction sites: a carboxylic acid moiety (a classic hydrogen bond donor/acceptor), an indole N–H group (a secondary hydrogen bond donor), and a C5-iodine atom (a highly polarizable halogen bond donor). This whitepaper deconstructs the mechanistic interplay between these competing and cooperative non-covalent interactions, providing application scientists with the theoretical grounding and validated experimental protocols necessary to exploit this scaffold in supramolecular chemistry and pharmaceutical development.

The Hydrogen Bonding Framework: Thermodynamics vs. Kinetics

The structural fate of indole-3-carboxylic acid derivatives is heavily dictated by the environment in which self-assembly occurs. The molecule exhibits distinct polymorphic behaviors when transitioning from bulk thermodynamic crystallization to kinetically trapped surface monolayers.

The Bulk Phase: Dimerization and Sheet Propagation

In the bulk crystal phase, the dominant thermodynamic driving force is the formation of centrosymmetric cyclic carboxylic acid dimers. According to, all strong proton-donor groups will form hydrogen bonds with suitable acceptors. The carboxylic acid groups pair up to form the highly stable

However, the assembly does not stop at 0D dimers. The hetero-amine group (N–H) of the indole ring acts as a secondary hydrogen bond donor. It interacts with the carbonyl oxygen of adjacent dimers (

Surface-Confined Polymorphism: Cyclic Pentamers

When the assembly environment is restricted to a 2D plane—such as an Au(111) surface under ultra-high vacuum (UHV)—the thermodynamic landscape shifts. Research on demonstrates that under the non-equilibrium conditions of vapor deposition, indole-3-carboxylic acid derivatives can bypass the traditional dimer motif. Instead, they form symmetric, cyclic, hydrogen-bonded pentamers. This rare architecture is stabilized by weak secondary hydrogen bonds (C–H or N–H) adjacent to the carboxylic acid on the five-membered ring, illustrating how kinetic control can override bulk thermodynamic preferences.

The Orthogonal Halogen Bond: The Role of C5-Iodine

The introduction of an iodine atom at the C5 position fundamentally alters the 3D supramolecular network by introducing an orthogonal interaction vector: the Halogen Bond (XB) .

The -Hole Mechanistic Model

The polarizability of the heavy iodine atom, combined with the electron-withdrawing nature of the aromatic indole core, depletes electron density along the C–I bond axis. This anisotropic electron distribution creates a localized region of positive electrostatic potential—known as the

XB vs. HB Competition and Drug Design

This

In the context of medicinal chemistry, this halogen bonding is not merely a crystallographic curiosity; it is a critical pharmacological tool. Recent have shown that the incorporation of heavy halogens like iodine dramatically increases the lipophilicity and membrane permeability of the indole scaffold. More importantly, the directional nature of the halogen bond enhances specific binding to nucleophilic residues within bacterial or fungal target proteins, leading to potent antifungal and antibiofilm activities against drug-resistant pathogens.

Interaction Metrics and Quantitative Data

The following table summarizes the typical bond distances and geometric motifs associated with the self-assembly of 5-iodoindole-3-carboxylic acid.

| Interaction Type | Primary Donor | Primary Acceptor | Typical Distance (Å) | Supramolecular Motif |

| Primary Hydrogen Bond | Carboxylic O–H | Carboxylic C=O | 2.64 - 2.66 | Centrosymmetric |

| Secondary Hydrogen Bond | Indole N–H | Carboxylic C=O | 3.01 - 3.05 | 2D Sheet / 1D Ribbon Propagation |

| Halogen Bond (XB) | C5-Iodine ( | Oxygen / | 2.90 - 3.15 | Orthogonal 3D Cross-linking |

| Surface Hydrogen Bond | Pyrrole C–H / N–H | Carboxylic C=O | 3.10 - 3.20 | Cyclic Pentamer (Au(111) surface) |

Experimental Protocols for Structural Elucidation

To accurately map these interaction networks, rigorous sample preparation is required. Below are the self-validating protocols for isolating both the thermodynamic bulk phase and the kinetic surface phase.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Preparation

Causality: Slow evaporation is strictly utilized over rapid thermal cooling to ensure thermodynamic control. Rapid precipitation kinetically traps the molecules, yielding microcrystalline powders that fail to resolve the delicate

-

Solvent Selection: Prepare a binary solvent system of Ethanol/Water (80:20 v/v). The protic nature of the solvent aids in initial solvation while allowing controlled dielectric shifts during evaporation.

-

Dissolution: Dissolve 50 mg of 5-iodoindole-3-carboxylic acid in 5 mL of the solvent mixture under gentle sonication (ambient temperature).

-

Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Rationale: Particulate impurities act as heterogeneous nucleation sites, which prematurely trigger precipitation.

-

Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict vapor escape. Store the vial in a vibration-free environment at a constant 20°C.

-

Harvesting: After 7–14 days, harvest the resulting flat prismatic crystals directly into a protective perfluoropolyether oil to prevent atmospheric degradation prior to mounting on the diffractometer loop.

Protocol B: Ultra-High Vacuum Scanning Tunneling Microscopy (UHV-STM)

Causality: UHV conditions (base pressure

-

Substrate Preparation: Subject an Au(111) single crystal to repeated cycles of argon ion sputtering (1 keV) and thermal annealing (700 K) to achieve an atomically flat, reconstructed surface.

-

Degassing: Load the 5-iodoindole-3-carboxylic acid powder into a Knudsen cell (K-cell) and degas at 350 K for 12 hours to remove volatile impurities.

-

Pulse Deposition: Heat the K-cell to the molecule's sublimation temperature (~400 K). Expose the Au(111) substrate (held at room temperature) to the molecular flux for precisely 30 seconds to achieve sub-monolayer coverage.

-

Cryogenic Imaging: Transfer the sample in situ to the STM head cooled to 77 K (liquid nitrogen) to freeze molecular diffusion, allowing the imaging of the kinetically trapped cyclic pentamers.

Visualizing the Supramolecular Architecture

The following diagrams map the logical progression of the molecular interactions and the experimental workflows required to isolate them.

Diagram illustrating the hierarchical assembly of 5-iodoindole-3-carboxylic acid via HB and XB.

Experimental workflows for isolating kinetic surface structures versus thermodynamic bulk crystals.

References

-

Title: Indole-3-carboxylic acid Source: Acta Crystallographica Section C: Crystal Structure Communications URL: [Link][1]

-

Title: Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link][2]

-

Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: PubMed / National Institutes of Health (NIH) URL: [Link][3]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 5-Iodo-1H-indole-3-carboxylic acid. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position is a key strategy for modulating biological activity. The protocols herein are designed to be robust and adaptable for the synthesis of diverse 5-aryl-1H-indole-3-carboxylic acids.

Scientific Foundation and Strategic Considerations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] However, the specific substrate, 5-Iodo-1H-indole-3-carboxylic acid, presents unique challenges that necessitate careful consideration of reaction parameters.

The Challenge of a Dual-Functionality Substrate

The target molecule contains two potentially problematic functional groups for palladium-catalyzed cross-coupling:

-

The Carboxylic Acid (-COOH): The acidic proton of the carboxylic acid will be deprotonated by the base required for the Suzuki-Miyaura catalytic cycle. The resulting carboxylate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] This interaction can stabilize the Pd(II) intermediate, hindering the crucial reductive elimination step.

-

The Indole N-H: The indole N-H proton is also acidic and can react with the base. While generally less acidic than the carboxylic acid, its deprotonation can influence the electronic properties of the indole ring and potentially lead to N-arylation as a side product, although C-arylation is generally favored.[3] The presence of a free N-H group can also lead to catalyst inhibition in some cases.

Strategic Approach to Protocol Design

The protocols outlined in this guide are designed to mitigate these challenges by:

-

Judicious Selection of Base: Employing a base that is strong enough to facilitate the transmetalation step of the catalytic cycle, but not so strong as to cause unwanted side reactions or significant catalyst inhibition.

-

Optimized Catalyst and Ligand System: Utilizing a palladium catalyst and ligand combination that is robust and efficient in the presence of the acidic functional groups.

-

Careful Control of Reaction Conditions: Fine-tuning the solvent, temperature, and reaction time to maximize the yield of the desired product while minimizing side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Visualized Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols for the Synthesis of 5-Aryl-1H-indole-3-carboxylic acids

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 5-Iodo-1H-indole-3-carboxylic acid. Optimization may be required for specific boronic acids.

Standard Protocol: Pd(PPh₃)₄ with K₂CO₃

This protocol utilizes a commonly available and robust catalyst system. The use of potassium carbonate as a base is a good compromise between reactivity and minimizing side reactions.

Experimental Workflow:

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

To a reaction vessel, add 5-Iodo-1H-indole-3-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF) to the vessel.

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate its extraction into the organic layer.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Alternative Protocol: PdCl₂(dppf) with K₃PO₄

This protocol employs a more electron-rich phosphine ligand (dppf), which can be beneficial for challenging couplings. Potassium phosphate is a milder base that can sometimes be more effective and selective.

Step-by-Step Procedure:

-

Follow steps 1-3 of the Standard Protocol, using potassium phosphate (K₃PO₄, 2.0-3.0 equiv.) as the base.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05-0.10 equiv.) and degassed solvent.

-

Proceed with steps 5-11 of the Standard Protocol.

Data Presentation: Reagent and Condition Summary

The choice of reagents is critical for a successful Suzuki-Miyaura coupling. The following table summarizes the key components and their roles.

| Component | Example(s) | Role and Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The active catalyst that facilitates the C-C bond formation. The choice of catalyst can influence reaction rate and efficiency. |

| Ligand | PPh₃, dppf, SPhos | Stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky ligands are often used for challenging substrates.[5] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. A careful choice is needed to avoid side reactions with the carboxylic acid and N-H group.[6] |

| Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes the reactants and influences the reaction rate and selectivity. Aprotic polar solvents are commonly used. |

| Arylboronic Acid | Phenylboronic acid, 4-methoxyphenylboronic acid, etc. | The source of the aryl group to be coupled to the indole core. |

Troubleshooting and Further Considerations

-

Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid or base, using a more active catalyst system (e.g., with a more electron-rich ligand), or increasing the reaction temperature and time.

-

Catalyst Deactivation: If catalyst deactivation is suspected, consider using a milder base or protecting the carboxylic acid as a methyl or ethyl ester, which can be hydrolyzed post-coupling.

-

Side Reactions: The formation of N-arylated or C-2 arylated products is possible. The choice of ligand and reaction conditions can help to control the regioselectivity.[7]

-

Decarboxylation: At high temperatures, decarboxylation of the product may occur. If this is observed, a lower reaction temperature should be employed.[8]

References

-

Dalmas, M., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 36(8), 1235-1238. [Link]

-

Reddit discussion on carboxylic acids in Suzuki reactions. (2021). r/OrganicChemistry. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed, 39(12), 102146. [Link]

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

-

Chen, Y., & Li, J. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275–4278. [Link]

-

Powers, I. G., et al. (2020). Room-temperature Pd/Ag direct arylation enabled by a radical pathway. Beilstein Journal of Organic Chemistry, 16, 408–415. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

-

García-López, J.-A., et al. (2008). Room Temperature and Phosphine Free Palladium Catalyzed Direct C-2 Arylation of Indoles. Journal of the American Chemical Society, 130(9), 2796–2797. [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Cornella, J., & Larrosa, I. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(50), 7291–7294. [Link]

-

Meringdal, J. W., & Menche, D. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

Procter, D. J., et al. (2019). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester Research Explorer. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Zhang, Z., et al. (2007). Direct Palladium-Catalyzed C-3 Arylation of Indoles. Tetrahedron Letters, 48(9), 1579-1582. [Link]

-

Kumar, S., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

-

Kumar, A., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Reddit discussion on failed Suzuki coupling. (2021). r/Chempros. [Link]

-

Cera, G., & D'Amico, F. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(11), 1445. [Link]

-

Procter, D. J., et al. (2019). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester. [Link]

-

ResearchGate. Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... [Link]

Sources

- 1. Synthesis of indole-3-carboxylic acid derivatives by Pd(0)-catalyzed intramolecular alpha-arylation of beta-(2-iodoanilino) esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 8. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Amide Bond Formation Strategies for 5-Iodo-1H-indole-3-carboxylic Acid

Executive Summary & Substrate Profiling

5-Iodo-1H-indole-3-carboxylic acid is a highly privileged, bifunctional building block widely utilized in the design of complex pharmaceutical libraries and targeted therapeutics[1]. The overarching strategic value of this scaffold lies in the C5-iodo substituent, which provides an exceptionally robust electrophilic handle for late-stage transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions) following the successful formation of the C3-carboxamide[1].

However, achieving high-yielding amide bond formation with this substrate presents specific mechanistic challenges:

-

Chemoselectivity (N1 vs. C3): The unprotected indole nitrogen (N1) can occasionally compete as a nucleophile under strongly basic conditions or in the presence of highly reactive coupling intermediates, leading to undesired N-acylated byproducts[2].

-

Premature Anhydride Stalling: If the carboxylic acid is exposed to the coupling reagent and base prior to the introduction of the amine, it can rapidly self-condense into a symmetric anhydride. This intermediate is often less reactive toward bulky or deactivated amines, effectively stalling the reaction kinetics[2].

As an Application Scientist, navigating these challenges requires a deliberate selection of coupling reagents, rigorous stoichiometric control, and a precise order of addition to exert kinetic control over the desired pathway.

Mechanistic Pathways & Causal Logic

To engineer a self-validating chemical process, it is critical to understand the causality of activation. Amide bonds do not form spontaneously at ambient temperatures because the required elimination of water is thermodynamically unfavorable. Coupling reagents serve to convert the hydroxyl group of the carboxylic acid into a potent leaving group.

When a base such as N,N-diisopropylethylamine (DIPEA) is added, it serves a dual purpose: it deprotonates the starting carboxylic acid (generating the reactive carboxylate nucleophile) and scavenges the acidic protons liberated during the final amidation step[3]. The choice of base is highly intentional—DIPEA is sterically hindered, virtually eliminating its risk of acting as a competing nucleophile compared to smaller amines[3].

Mechanistic pathways and potential side reactions during acid activation.

Reagent Comparative Data Matrix

Selecting the appropriate coupling system defines the purification strategy and overall process safety. While classic reagents like DCC/EDC[4] are widely recognized, modern alternatives provide targeted benefits.

Table 1: Quantitative Data & Reagent Selection Matrix

| Reagent System | Activation Intermediate | Typical Yields | Byproduct Profile & Workup | Hazard & Scalability Profile |

| T3P (Propylphosphonic anhydride) | Phosphonate ester | 85–95% | Byproducts are 100% water-soluble; requires simple aqueous washes[5],[6]. | Ideal for scale-up. Non-toxic, non-allergenic, and non-explosive[5]. |

| HATU | OAt-active ester | 80–95% | Generates tetramethylurea (polar, hard to remove) and HOAt[3]. | Hazardous. Moderate skin sensitizer; HOAt byproduct is potentially explosive[3]. |

| EDC·HCl / HOBt | O-acylisourea to OBt ester | 70–90%[4] | Water-soluble urea byproduct; HOBt limits ease of scale-up[4]. | Moderate. HOBt presents significant explosive risks in large quantities[5]. |

Self-Validating Experimental Protocols

The following protocols are engineered to prevent symmetric anhydride formation and manage N1-chemoselectivity.

Protocol A: T3P-Mediated Coupling (Recommended for Scalability & Green Chemistry)

T3P uniquely avoids the use of highly hazardous additives and allows for seamless aqueous purification[6].

Stoichiometry:

-

5-Iodo-1H-indole-3-carboxylic acid: 1.0 equivalent

-

Primary/Secondary Amine: 1.1 equivalents

-

T3P (50% w/w solution in EtOAc or DMF): 1.5 equivalents

-

DIPEA: 3.0 equivalents

-

Solvent: Anhydrous Ethyl Acetate (EtOAc) or DMF (0.1 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 5-Iodo-1H-indole-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous solvent.

-

Causality Note: Introducing the amine before the coupling reagent entirely circumvents the stalled symmetric anhydride intermediate[2].

-

-

Base Addition: Add DIPEA (3.0 eq) in one portion. Stir at room temperature for 5 minutes.

-

Activation & Coupling: Cool the reaction to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 eq).

-

Causality Note: T3P converts the acid's oxygen into a leaving group via a phosphonate transition state[5].

-

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 6 hours.

-

Self-Validation Checkpoint: Extract a 10 µL aliquot, quench in 500 µL of Acetonitrile/Water, and analyze via LC-MS. Proceed to workup only when the starting acid mass (m/z ~287) is completely consumed.

-

Workup: Dilute the reaction with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The T3P byproduct (tripropyl triphosphate) is highly hydrophilic and will be fully partitioned into the aqueous layer[6].

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the target amide.

Protocol B: HATU-Mediated Coupling (Recommended for Sterically Hindered Amines)

When pairing the indole acid with sterically encumbered secondary amines, the extraordinary electrophilicity of the HATU-derived OAt-ester is required[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the starting acid (1.0 eq) and the sterically hindered amine (1.2 eq) in anhydrous DMF (0.2 M).

-

Activation & Base Addition: Cool to 0 °C. Add HATU (1.2 eq) followed by DIPEA (2.5 eq) dropwise.

-

Causality Note: The base deprotonates the acid, which then attacks HATU. The resulting unstable isouronium salt rapidly collapses into the highly reactive OAt-active ester[3]. The adjacent pyridine nitrogen on the OAt-ester strongly coordinates with the incoming amine, drastically accelerating coupling[3].

-

-

Propagation: Stir at room temperature for 2–12 hours. Monitor via LC-MS.

-

Workup Challenges: Dilute heavily with EtOAc. Because the byproduct tetramethylurea is stubbornly miscible in both organic and aqueous phases[3], rigorous washing with 5% aqueous LiCl (3x) followed by water (2x) is strictly required to pull the polar impurities out of the organic layer.

Workflow for the synthesis of 5-Iodo-1H-indole-3-carboxamides.

Troubleshooting & Process Optimization

Even with validated protocols, complex substrates often require dynamic optimization. Use the following diagnostic logic to correct experimental deviations.

Table 2: Diagnostic Matrix for Amide Coupling

| Observation (via LC-MS/TLC) | Mechanistic Causality | Corrective Action |

| Reaction stalls at ~50% conversion; new mass peak corresponding to dimer (2M - H₂O). | The acid was pre-activated without the amine present, forming a unreactive symmetric anhydride[2]. | Alter addition order: ensure the amine is dissolved with the acid prior to adding the coupling reagent[2]. |

| Mass corresponding to product +1 acyl group (N-acylation). | Excess base or prolonged reaction times forced the weakly nucleophilic indole N1 to attack the active ester[2]. | Ensure exact stoichiometry of base (< 3.0 eq). Switch to a milder reagent (T3P) to maximize C3-chemoselectivity[5]. |

| Product isolated with a persistent polar impurity (NMR shows methyl peaks ~2.8 ppm). | Tetramethylurea byproduct from HATU coupling was not removed during extraction[3]. | Subject the organic phase to repeated washes with 5% aqueous LiCl or switch to T3P to leverage completely water-soluble byproducts[3],[6]. |

| Poor solubility of the starting 5-Iodo-1H-indole-3-carboxylic acid. | Dichloromethane or non-polar solvents cannot break the crystal lattice of the highly conjugated indole core[2]. | Transition to highly polar aprotic solvents (DMF, NMP, or DMAc). Gently warm to 30-40°C if necessary[3]. |

References

-

Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives | Source: Benchchem |2

-

Technical Support Center: HATU Coupling Reactions | Source: Benchchem | 3

-

WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE | Source: AMRI | 5

-

NOVEL BIS-INDOLIC DERIVATIVES, A PROCESS FOR PREPARING THE SAME AND THEIR USES AS A DRUG | Source: Google Patents |1

-

Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis | Source: Imperial College London |6

-

Amides from Carboxylic Acids-DCC and EDC Coupling | Source: Chemistry Steps | 4

-

Amide bond formation: beyond the myth of coupling reagents | Source: Luxembourg Bio Technologies |

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Application Notes and Protocols: Strategic Functionalization of the C5 Position in Indole-3-Carboxylic Acid

Introduction: The Significance of C5-Functionalized Indoles

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] From the neurotransmitter serotonin to complex alkaloids, the indole nucleus is a privileged structure known for its ability to interact with diverse biological targets.[1][2] Within this class, derivatives of indole-3-carboxylic acid are of particular interest as versatile synthetic intermediates.

Functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. While the pyrrole ring (positions C2 and C3) is inherently more reactive, modifications on the benzenoid ring (positions C4 to C7) are crucial for developing novel therapeutics.[3][4] The C5 position, in particular, is a frequent site of substitution in biologically active compounds, including agents for treating migraines, cancer, and infectious diseases.[4][5]

However, achieving regioselective functionalization at the C5 position presents a significant synthetic challenge due to the competing reactivity of other sites.[4] This guide provides a detailed overview of robust and field-proven strategies for introducing functional groups specifically at the C5 position of indole-3-carboxylic acid and its derivatives. We will explore the causality behind various experimental approaches, from direct C-H activation to classical electrophilic substitution, providing detailed protocols for immediate application in a research and drug development setting.

Strategy 1: Direct C-H Functionalization via Directing Groups

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials.[3] The key to achieving regioselectivity on the indole benzene ring often lies in the use of a directing group (DG) that positions a metal catalyst in close proximity to the target C-H bond.

Causality and Experimental Insight

The carboxylic acid at the C3 position does not typically direct functionalization to the C5 position. Therefore, a common and effective strategy involves temporarily replacing the C3-carboxyl group with a removable directing group, such as a pivaloyl group.[6][7] This group can coordinate to a transition metal (e.g., copper or palladium), forming a metallacyclic intermediate that facilitates C-H activation at a specific remote position. For C5-arylation, copper catalysis has proven particularly effective with this strategy.[3][8] Alternatively, some methods can utilize a C3 carbonyl functionality, which is structurally similar to the target molecule, to direct C5 alkylation.[4][9]

Figure 1: Workflow for C5 functionalization using a removable directing group strategy.

Protocol 1: Copper-Catalyzed C5-Arylation of 3-Pivaloyl Indole